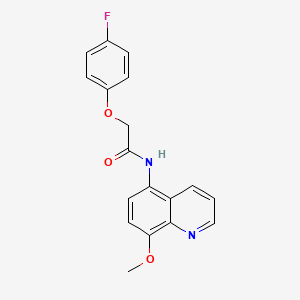![molecular formula C20H20ClF3N4 B11331183 7-(Azepan-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11331183.png)
7-(Azepan-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-(2-chlorophenyl)-5-methyl-1H-pyrazole with 2,2,2-trifluoroethylamine under basic conditions to form the pyrazolo[1,5-a]pyrimidine core . This intermediate is then reacted with azepane under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound has shown selectivity for certain kinases, making it a potential candidate for targeted cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PHTPP: A selective estrogen receptor β antagonist with a similar pyrazolo[1,5-a]pyrimidine core.
Pyrazoline Derivatives: Compounds with similar biological activities, including antibacterial and antifungal properties.
Uniqueness
1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]AZEPANE is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity for certain molecular targets. Its trifluoromethyl group enhances its metabolic stability and bioavailability .
Eigenschaften
Molekularformel |
C20H20ClF3N4 |
|---|---|
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
7-(azepan-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H20ClF3N4/c1-13-12-16(27-10-6-2-3-7-11-27)28-19(25-13)17(18(26-28)20(22,23)24)14-8-4-5-9-15(14)21/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
IZMWUCPHRBBAPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C(F)(F)F)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11331100.png)
![2-methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11331101.png)
![Ethyl 1-({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11331103.png)
![1-[(2-fluorobenzyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B11331116.png)


![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbenzamide](/img/structure/B11331145.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B11331152.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11331159.png)
![6-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11331164.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11331168.png)
![N,N,2-Trimethyl-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11331173.png)
![2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11331174.png)
![N-[2-(5-Methylfuran-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11331180.png)
